molecular formula C19H17ClN2O2S B2430289 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide CAS No. 301176-12-5

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Cat. No. B2430289
CAS RN: 301176-12-5
M. Wt: 372.87
InChI Key: XMBGLFOJKOCRAD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzyl group, and a phenoxy group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the benzyl group, and the attachment of the phenoxy group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The thiazole ring, benzyl group, and phenoxy group all contribute to this complexity. These groups are likely arranged in a specific configuration that gives the compound its unique properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the thiazole ring, benzyl group, and phenoxy group could influence its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, a class of compounds similar to N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide, have been synthesized and studied for their potential anticancer activity. These compounds demonstrated significant selective cytotoxicity against A549 human lung adenocarcinoma cells, suggesting their potential in cancer treatment. Specifically, certain derivatives exhibited high selectivity and effective apoptosis induction, comparable to standard treatments like cisplatin (Evren et al., 2019).

Biological and Structural Analysis

Research into related compounds, such as those containing benzimidazole moieties, has been conducted to better understand their chemical properties and potential biological applications. Structural analysis through NMR studies provides insight into their chemical behavior, which is critical for determining their suitability in various scientific applications, including medicinal chemistry (Li Ying-jun, 2012).

Anti-Inflammatory Activity

Compounds structurally similar to N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide have been synthesized and tested for anti-inflammatory activity. This research has led to the discovery of several derivatives with significant anti-inflammatory properties, which could be valuable in the development of new anti-inflammatory drugs (Sunder et al., 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

Some benzothiazolinone acetamide analogs have been studied for their potential in photovoltaic applications, such as in dye-sensitized solar cells. Additionally, these compounds have been analyzed for ligand-protein interactions, which is crucial for understanding their potential therapeutic applications (Mary et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. For example, if it’s a drug, future research could focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-13-3-2-4-16(9-13)24-12-18(23)22-19-21-11-17(25-19)10-14-5-7-15(20)8-6-14/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBGLFOJKOCRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-YL}-2-(3-methylphenoxy)acetamide

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